3-Chloro-2-cyanobenzoic acid 3-Chloro-2-cyanobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14436858
InChI: InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12)
SMILES:
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol

3-Chloro-2-cyanobenzoic acid

CAS No.:

Cat. No.: VC14436858

Molecular Formula: C8H4ClNO2

Molecular Weight: 181.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-cyanobenzoic acid -

Specification

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
IUPAC Name 3-chloro-2-cyanobenzoic acid
Standard InChI InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12)
Standard InChI Key KVZUULWDZYNNCC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C#N)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The molecular structure of 3-chloro-2-cyanobenzoic acid features a benzoic acid backbone with substituents positioned at the 2- and 3-positions. The chlorine atom at C3 and the cyano group at C2 create a meta-para substitution pattern relative to the carboxylic acid group at C1. This arrangement induces significant electronic effects: the -Cl group exerts an inductive electron-withdrawing effect, while the -CN group enhances electrophilicity through resonance and inductive withdrawal .

Table 1: Comparative Structural Properties of Benzoic Acid Derivatives

CompoundMolecular FormulaSubstituents (Positions)Molecular Weight (g/mol)
Benzoic acidC₇H₆O₂None122.12
3-Chlorobenzoic acidC₇H₅ClO₂-Cl (3)156.57
4-Cyano-3-chlorobenzoic acidC₈H₄ClNO₂-Cl (3), -CN (4)181.58
3-Chloro-2-cyanobenzoic acidC₈H₄ClNO₂-Cl (3), -CN (2)181.58

Data derived from PubChem entries for analogous compounds .

Synthesis and Manufacturing

Oxidation of Methyl Esters

A patent describing the synthesis of 3-cyanobenzoic acid from 3-chloromethylbenzonitrile via oxidation with H₂O₂ and catalysts (e.g., vanadyl sulfate, sodium tungstate) suggests a adaptable route . For 3-chloro-2-cyanobenzoic acid, starting with methyl 3-chloro-2-cyanobenzoate (CAS 1254073-93-2) and hydrolyzing the ester under basic conditions (e.g., NaOH/H₂O) could yield the free acid.

Optimization Challenges

  • Regioselectivity: Competing directing effects of -COOH and -CN groups may lead to mixed chlorination products.

  • Catalyst Efficiency: Phase-transfer catalysts like benzyltriethylammonium chloride, used in analogous syntheses, could improve reaction rates .

  • Purification: Reverse-phase HPLC or recrystallization from ethanol/water mixtures may enhance purity .

Physicochemical Properties

Thermal Stability

Based on structurally similar compounds:

  • Melting Point: Estimated 210–220°C (cf. 3-cyanobenzoic acid: 221.8–223.5°C) .

  • Decomposition: Likely decomposes above 250°C, releasing HCl, HCN, and CO₂ .

Solubility

  • Polar Solvents: Moderate solubility in ethanol, DMSO, and DMF due to hydrogen bonding with -COOH and -CN groups.

  • Aqueous Solubility: Low solubility in water (estimated <1 g/L at 25°C) but may form water-soluble salts under basic conditions .

Table 2: Predicted Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Water<0.1
Ethanol1.5–2.0
DMSO3.0–4.0
Dichloromethane0.2–0.5

Applications in Organic Synthesis

Pharmaceutical Intermediates

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) reactions, making 3-chloro-2-cyanobenzoic acid a precursor for:

  • Anticancer Agents: Coupling with amine-containing moieties (e.g., anthracyclines) via Buchwald-Hartwig amination.

  • Antibiotics: Ester derivatives may inhibit bacterial enzymes through competitive binding .

Agrochemical Development

  • Herbicides: Functionalization at the -COOH group can yield analogs of dicamba (3,6-dichloro-2-methoxybenzoic acid) .

  • Pesticides: The -CN group enhances binding to acetylcholinesterase in insects .

Future Research Directions

  • Synthetic Optimization: Develop regioselective chlorination-cyanation protocols.

  • Biological Screening: Evaluate antimicrobial and antitumor activity in vitro.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicology.

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